N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide
Overview
Description
“N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is a chemical compound with the molecular formula C17H19NO3. It is used for the synthesis of analogs of Melatonin, containing naphthalene moiety instead of indole nucleus .
Synthesis Analysis
The synthesis of “N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” involves the reduction of 2-(7-methoxynaphthalen-1-yl) acetamide using a reducing agent in an organic solvent . The solid obtained from this process is then dried under vacuum to obtain the title product .Molecular Structure Analysis
The molecular structure of “N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” is characterized by a naphthalene ring substituted with a methoxy group and an ethylacetamide group .Chemical Reactions Analysis
“N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide” acts as a reagent in the synthesis of antidepressant agomelatine by a tandem allylic chlorination-isomerization process .Scientific Research Applications
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Medical Research
- Summary of the Application : N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide has potential applications in medical research, particularly in the development of new drugs.
- Results or Outcomes : The goal of this research would be to develop new, effective treatments for various medical conditions. The specific outcomes would depend on the results of the various stages of drug development.
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Synthesis of Melatonin Analogs
- Summary of the Application : This compound can be used for the synthesis of the analogs of Melatonin . These analogs contain a naphthalene moiety instead of an indole nucleus, which may have high affinity for the melatonin receptor .
- Results or Outcomes : The goal of this research would be to develop new compounds with potential therapeutic applications .
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Design and Evaluation of Melatonin Derivatives
- Summary of the Application : This compound can be used in the design, preparation, and in vitro evaluation of melatonin derivatives as serotonin N-acetyltransferase inhibitors .
- Methods of Application : The compound would be used in a laboratory setting to design and prepare new melatonin derivatives. These derivatives would then be evaluated in vitro for their ability to inhibit serotonin N-acetyltransferase .
- Results or Outcomes : The goal of this research would be to develop new compounds with potential therapeutic applications .
properties
IUPAC Name |
N-acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGHCTJYAWJHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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